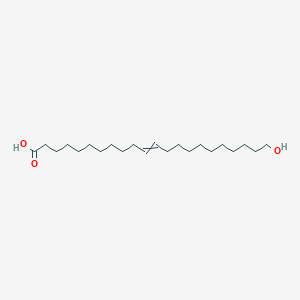
22-Hydroxydocos-11-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
22-Hydroxydocos-11-enoic acid is a long-chain fatty acid with a hydroxyl group at the 22nd carbon and a double bond at the 11th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 22-Hydroxydocos-11-enoic acid typically involves the hydroxylation of docosenoic acid derivatives. One common method is the use of catalytic hydrogenation followed by selective hydroxylation. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and reagents like hydrogen peroxide (H₂O₂) for the hydroxylation step .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the compound from renewable resources. This method is advantageous due to its sustainability and potential for high yield .
Analyse Chemischer Reaktionen
Types of Reactions
22-Hydroxydocos-11-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated fatty acid.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for halogenation.
Major Products Formed
Oxidation: Formation of 22-ketodocos-11-enoic acid or 22-carboxydocos-11-enoic acid.
Reduction: Formation of 22-hydroxydocosanoic acid.
Substitution: Formation of 22-halodocos-11-enoic acid or 22-aminodocos-11-enoic acid.
Wissenschaftliche Forschungsanwendungen
22-Hydroxydocos-11-enoic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex molecules and polymers.
Biology: Studied for its role in cellular processes and as a component of biological membranes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of lubricants, surfactants, and biodegradable plastics.
Wirkmechanismus
The mechanism of action of 22-Hydroxydocos-11-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bond allow it to participate in various biochemical reactions, influencing cellular signaling and metabolic pathways. It may act on enzymes involved in fatty acid metabolism, modulating their activity and affecting lipid homeostasis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
22-Hydroxydocosanoic acid: Lacks the double bond at the 11th position.
11-Hydroxydocos-22-enoic acid: Hydroxyl group at the 11th position instead of the 22nd.
Docos-11-enoic acid: Lacks the hydroxyl group at the 22nd position.
Uniqueness
22-Hydroxydocos-11-enoic acid is unique due to the combination of a hydroxyl group at the 22nd carbon and a double bond at the 11th position. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
194875-93-9 |
|---|---|
Molekularformel |
C22H42O3 |
Molekulargewicht |
354.6 g/mol |
IUPAC-Name |
22-hydroxydocos-11-enoic acid |
InChI |
InChI=1S/C22H42O3/c23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22(24)25/h1-2,23H,3-21H2,(H,24,25) |
InChI-Schlüssel |
ZSQPGNQKBHDCPO-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCO)CCCCC=CCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


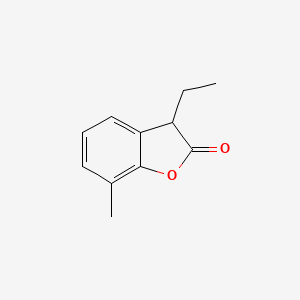

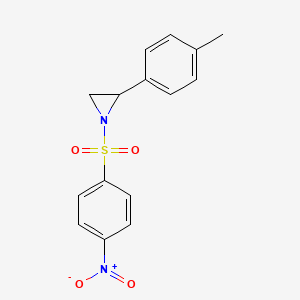

![1,2,3,10-Tetrahydrocyclopenta[b]phenothiazine](/img/structure/B12570712.png)
![Tetrakis[2-(tribromostannyl)ethyl]silane](/img/structure/B12570717.png)
![Dimethyl 2,2'-[1,4-phenylenebis(oxymethylene)]dibenzoate](/img/structure/B12570718.png)
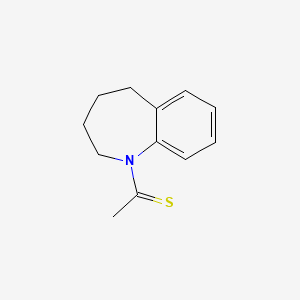
![Octyl {[1-(3-bromophenyl)ethyl]amino}(oxo)acetate](/img/structure/B12570744.png)
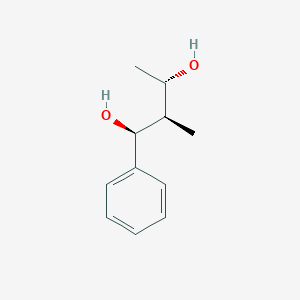
![Acetamide,2-[(6-ethyl-1,4-dihydro-5-methyl-4-oxo-pyrimidin-2-YL)thio]-](/img/structure/B12570758.png)
![Acetamide,N-(2-methoxyethyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12570759.png)
![3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B12570765.png)
![2'H,4H-Spiro[furo[3,4-d][1,2]oxazole-6,5'-[1,2]oxazole]](/img/structure/B12570782.png)
